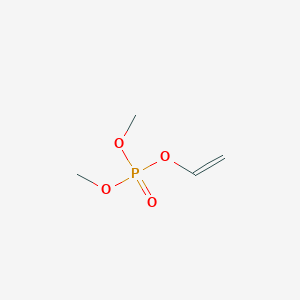

Dimethyl vinyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless liquid with a density of 1.146 g/mL at 20°C and a boiling point of 197-202°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl vinyl phosphate can be synthesized through several methods. One common method involves the reaction of vinyl bromide with dimethyl phosphite in the presence of a palladium catalyst. This reaction typically occurs under microwave irradiation, which significantly reduces the reaction time . Another method involves the transesterification of diethyl phosphite with a diol, followed by a palladium-catalyzed coupling with vinyl bromide .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene with dimethyl phosphite. This reaction requires an inert atmosphere and is typically carried out in solvents such as benzene or ethyl acetate. Titanium pentachloride is commonly used as a catalyst in this process .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl vinyl phosphate undergoes various chemical reactions, including:

Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group, resulting in the formation of alkyl phosphonates.

Cross Metathesis: This reaction involves the exchange of alkylidene groups between alkenes, producing valuable organic salts.

Hydrolysis: this compound can be hydrolyzed to form phosphonic acids.

Common Reagents and Conditions:

Michael Addition: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.

Cross Metathesis: Catalysts such as Grubbs’ catalyst are commonly used. The reaction is usually performed under an inert atmosphere.

Hydrolysis: Strong acids or bases are used to catalyze the hydrolysis reaction.

Major Products Formed:

Michael Addition: Alkyl phosphonates

Cross Metathesis: Organic salts

Hydrolysis: Phosphonic acids

Applications De Recherche Scientifique

Dimethyl vinyl phosphate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of dimethyl vinyl phosphate involves its ability to undergo various chemical reactions, such as Michael addition and cross metathesis. These reactions allow it to form stable bonds with other molecules, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Dimethyl vinyl phosphate can be compared with other similar compounds, such as:

Diethyl vinylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.

Vinylphosphonic acid: Lacks the methyl groups and has a higher acidity.

Dimethyl phosphate: Lacks the vinyl group and is used as a reagent in various chemical reactions.

Uniqueness: this compound is unique due to its combination of a vinyl group and phosphonate ester, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in both academic and industrial research.

Activité Biologique

Dimethyl vinyl phosphate (DMVP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its role as a precursor in the synthesis of various organophosphorus compounds and its potential implications in toxicology and environmental science. This article explores the biological activity of DMVP, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the chemical formula C4H9O4P and has a molecular weight of approximately 150.09 g/mol. It is used primarily as an intermediate in the synthesis of organophosphorus compounds, which are widely utilized in agriculture and industry.

Mechanisms of Biological Activity

- Inhibition of Cholinesterase : Like many organophosphates, DMVP may exhibit cholinesterase inhibition, leading to an accumulation of acetylcholine at synapses. This mechanism is critical in understanding its neurotoxic potential and effects on the nervous system.

- Impact on Immune Function : Research indicates that certain organophosphates can impair immune responses by affecting natural killer (NK) cell activity. For instance, studies have shown that related compounds significantly inhibit NK cell activity through mechanisms involving the FasL/Fas pathway, which could be extrapolated to DMVP given its structural similarities .

- Toxicity Profiles : The acute toxicity of DMVP and its derivatives has been documented in various studies. For example, dichlorvos (a related compound) exhibits a range of toxic effects including neurotoxicity and gastrointestinal disturbances, with reported LD50 values varying significantly among species .

Toxicological Data

The toxicological profile of DMVP can be summarized as follows:

Case Studies

- Neurotoxicity Assessment : A study assessing the effects of DMVP on rat models indicated significant reductions in plasma cholinesterase activity following exposure, leading to symptoms consistent with organophosphate poisoning including tremors and respiratory distress .

- Aquatic Toxicity : Research conducted on the effects of DMVP on aquatic life demonstrated that exposure at concentrations above 0.070 mg/L resulted in developmental abnormalities in fish larvae, highlighting the compound's environmental impact .

- Immune Response Alteration : In vitro studies have shown that DMVP can reduce NK cell activity by impairing the FasL/Fas signaling pathway, similar to findings with other organophosphates such as dichlorvos .

Propriétés

IUPAC Name |

ethenyl dimethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBLJWDJXBQLEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336473 |

Source

|

| Record name | Dimethyl vinyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10429-10-4 |

Source

|

| Record name | Dimethyl vinyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.